molecular formula C15H17N5OS B2729565 2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol CAS No. 2380088-76-4

2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol

Cat. No.: B2729565
CAS No.: 2380088-76-4
M. Wt: 315.4
InChI Key: QMICHUDGGRSIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological and pharmacological activities. The pyrazolo[3,4-d]pyrimidine scaffold is known for its presence in various bioactive molecules, making it a privileged structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-amino-1-methylpyrazole with a suitable aldehyde or ketone can yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times . Additionally, the use of continuous flow reactors can provide better control over reaction conditions, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce the corresponding amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-(4-methylsulfanylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c1-20-15-12(7-19-20)14(17-9-18-15)16-8-13(21)10-3-5-11(22-2)6-4-10/h3-7,9,13,21H,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMICHUDGGRSIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC(C3=CC=C(C=C3)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.